![molecular formula C9H6O4 B2561502 3-Benzofurancarboxylic acid, 5-hydroxy- CAS No. 29735-85-1](/img/structure/B2561502.png)
3-Benzofurancarboxylic acid, 5-hydroxy-
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Overview
Description
3-Benzofurancarboxylic acid, 5-hydroxy- belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring . It contains a total of 33 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 2 ketones (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives has been reported in several studies . For instance, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .Molecular Structure Analysis
The molecular structure of 3-Benzofurancarboxylic acid, 5-hydroxy- is characterized by a benzofuran ring and a carboxylic acid group . The C10, O15, Cl1 atoms are almost coplanar with the benzofuran fragment .Chemical Reactions Analysis
Several chemical reactions involving 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives have been reported. For example, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .Scientific Research Applications
Antimicrobial and Antifungal Applications
Benzofuran derivatives, including 5-hydroxy-1-benzofuran-3-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that these compounds can be effective against a range of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL . Additionally, certain derivatives have shown antifungal activity against strains such as Candida albicans and Candida parapsilosis, with MICs around 100 μg/mL .
Anti-Tumor Activities
Studies have demonstrated that benzofuran compounds possess significant anti-tumor activities. For instance, some substituted benzofurans have shown dramatic anticancer effects, with inhibition rates of 56.84% and 60.89% respectively in leukemia cell lines . This suggests potential applications in developing target therapies with minimal side effects.
Synthesis of Complex Benzofuran Compounds
Innovative methods for constructing benzofuran rings have been discovered, such as a unique free radical cyclization cascade. This method is particularly useful for synthesizing complex polycyclic benzofuran compounds, which are challenging to prepare otherwise .
Development of Anticancer Agents
Benzofuran derivatives have been utilized as scaffolds for developing novel anticancer agents. For example, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds synthesized via microwave-assisted synthesis have been evaluated for their anticancer activity against human ovarian cancer cell lines .
Photosensitizing Agents for Skin Treatment
Derivatives of benzofuran, such as furocoumarins, are used as photosensitizing substances in treating skin diseases like psoriasis and vitiligo. The formylation of 5-hydroxybenzofuran-3-carboxylic acid derivatives has led to the synthesis of furo[3,2-f]coumarin-1-carboxylic acids, which are significant in this medical application .
Natural Drug Lead Compounds
Benzofuran compounds are considered potential natural drug lead compounds due to their widespread biological activities. They are found in higher plants and have been the source of some drugs and clinical drug candidates. The diverse pharmacological activities of benzofuran derivatives make them a focus of attention for drug development .
Mechanism of Action
Target of Action
5-Hydroxy-1-benzofuran-3-carboxylic acid is a benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to interact with various biological targets due to their versatile and unique physicochemical properties . They form the core structure of various biologically active natural medicines and synthetic chemical raw materials .
Biochemical Pathways
Benzofuran compounds are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Such factors can significantly impact the effectiveness of benzofuran compounds .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 3-Benzofurancarboxylic acid, 5-hydroxy-. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Benzofuran and its derivatives, including 3-Benzofurancarboxylic acid, 5-hydroxy-, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are seen as a promising area for future research, particularly in the development of new antimicrobial agents .
properties
IUPAC Name |
5-hydroxy-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWDURABERRAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzofurancarboxylic acid, 5-hydroxy- | |
CAS RN |
29735-85-1 |
Source
|
Record name | 5-hydroxy-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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